molecular formula C10H12O3 B2937603 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid CAS No. 1822770-93-3

2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid

Cat. No.: B2937603
CAS No.: 1822770-93-3
M. Wt: 180.203
InChI Key: WZFLRCXABZLGGY-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid is an organic compound with the molecular formula C10H12O3 It is characterized by a phenyl ring substituted with a hydroxymethyl group and a methyl group, along with an acetic acid moiety

Scientific Research Applications

2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Safety and Hazards

“2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use protective gloves/protective clothing/eye protection/face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid, due to its structure, could potentially interact with various enzymes, proteins, and other biomolecules. The hydroxymethyl group might be involved in hydrogen bonding with biomolecules, influencing their structure and function. The acetic acid moiety could participate in reactions involving carboxylic acid groups .

Cellular Effects

Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . It could potentially affect cell function by interacting with cellular receptors or enzymes, altering their activity.

Molecular Mechanism

The exact molecular mechanism of action of 2-(4-(Hydroxymethyl)-3-methylphenyl)acetic acid is not known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. Its hydroxymethyl group might participate in hydrogen bonding, influencing the structure and function of target molecules .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have temporal effects in laboratory settings .

Dosage Effects in Animal Models

Similar compounds have been shown to have dosage-dependent effects, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially be involved in pathways that metabolize similar compounds, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid typically involves the reaction of 4-(Hydroxymethyl)-3-methylbenzaldehyde with a suitable reagent to introduce the acetic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of advanced organic synthesis techniques. These methods are designed to maximize efficiency and minimize costs while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The acetic acid moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: 2-[4-(Carboxymethyl)-3-methylphenyl]acetic acid.

    Reduction: 2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • 4-(Hydroxymethyl)phenylacetic acid
  • 3-Methylphenylacetic acid
  • 4-Methylphenylacetic acid

Comparison: 2-[4-(Hydroxymethyl)-3-methylphenyl]acetic acid is unique due to the presence of both a hydroxymethyl group and a methyl group on the phenyl ring. This combination of functional groups allows for distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxymethyl group can participate in additional hydrogen bonding interactions, enhancing its potential as a pharmaceutical agent.

Properties

IUPAC Name

2-[4-(hydroxymethyl)-3-methylphenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-8(5-10(12)13)2-3-9(7)6-11/h2-4,11H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFLRCXABZLGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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